Polar Surface Area: Near-Doubling of PSA vs. Directly N-Arylated Analog (CAS 116247-98-4)
The target compound 1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one exhibits a TPSA of 37.38 Ų, compared with 20.31 Ų for the directly N-arylated analog 1-(4-fluorophenyl)piperidin-4-one (CAS 116247-98-4), representing an absolute increase of 17.07 Ų (approximately 84% higher). This difference arises from the introduction of the linker carbonyl group (contributing ~17 Ų to PSA) as well as the conformational reorientation of the piperidin-4-one carbonyl . Both values were obtained from the Chemsrc computational database using a consistent algorithmic methodology, providing a valid head-to-head comparison within a single data source.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 37.38 Ų (Chemsrc) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)piperidin-4-one (CAS 116247-98-4): 20.31 Ų (Chemsrc) |
| Quantified Difference | ΔPSA = +17.07 Ų (+84.0% relative increase) |
| Conditions | Consistent computational methodology: Chemsrc database, same algorithmic pipeline for both compounds |
Why This Matters
A TPSA exceeding 60 Ų is generally associated with poor blood-brain barrier penetration (CNS exclusion), while TPSA below 60–70 Ų favors CNS access; the target compound, at 37.38 Ų, remains below this threshold but is substantially more polar than the comparator (20.31 Ų), offering a distinct, tunable intermediate profile for programs balancing CNS penetration against systemic solubility requirements.
